Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound with the molecular formula C15H12N2O3 It is known for its unique structure, which includes a pyridine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the reaction of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The cyano group and pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-cyanophenyl)-2-oxoacetate
- Methyl (2-cyanophenyl)acetate
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and cyano group enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 2-[4-(4-cyanophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H12N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-8H,10H2,1H3 |
InChI Key |
ZPSOBOPLFMFAKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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